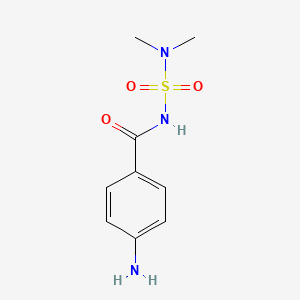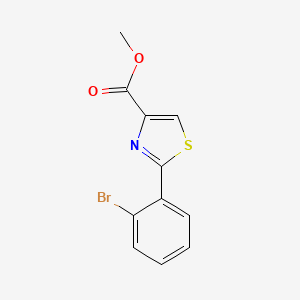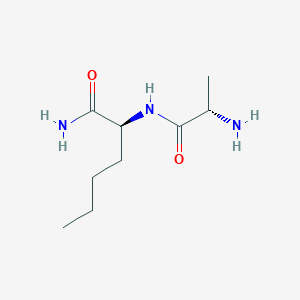
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to a suitable precursor.
Quinoline Formation: Construction of the quinoline ring system through cyclization reactions.
Oxidation: Introduction of the oxo group at the 2-position.
Ether Formation: Formation of the ether linkage at the 6-position.
Acetic Acid Introduction: Attachment of the acetic acid moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the oxo group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the quinoline ring.
Hydrolysis: Breakdown of the ether or ester linkages under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. They may act on various molecular targets, including enzymes, receptors, and ion channels, to exert their effects.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of (1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, proteins, or cell membranes, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinolinic Acid: Known for its role in the kynurenine pathway and neurotoxicity.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
(1-Cyclopropylmethyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
2-[[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H17NO4/c17-14-6-3-11-7-12(20-9-15(18)19)4-5-13(11)16(14)8-10-1-2-10/h4-5,7,10H,1-3,6,8-9H2,(H,18,19) |
InChIキー |
LCDIGOSCKNABIO-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)






![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)

![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)



